molecular formula C16H14N2O4S B11197890 7-hydroxy-N-(3-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

7-hydroxy-N-(3-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B11197890
M. Wt: 330.4 g/mol
InChI Key: JRVSKBANEREUAB-UHFFFAOYSA-N
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Description

7-HYDROXY-N-[(3-METHOXYPHENYL)METHYL]-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of hydroxy, methoxyphenyl, and carboxamide groups further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-N-[(3-METHOXYPHENYL)METHYL]-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate starting materials such as 2-aminothiophenol and 2-chloro-3-formylpyridine under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the thieno[3,2-b]pyridine core with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine, such as ammonia or a primary amine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-N-[(3-METHOXYPHENYL)METHYL]-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thieno[3,2-b]pyridine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, sodium hydride

    Solvents: Acetone, dichloromethane, ethanol

Major Products Formed

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Hydroxyl derivatives

    Substitution Products: Various substituted thieno[3,2-b]pyridine derivatives

Scientific Research Applications

7-HYDROXY-N-[(3-METHOXYPHENYL)METHYL]-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 7-HYDROXY-N-[(3-METHOXYPHENYL)METHYL]-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[3,2-b]pyridine cores but different substituents.

    Hydroxy and Methoxyphenyl Compounds: Compounds with hydroxy and methoxyphenyl groups but different core structures.

Uniqueness

7-HYDROXY-N-[(3-METHOXYPHENYL)METHYL]-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the thieno[3,2-b]pyridine core, hydroxy, methoxyphenyl, and carboxamide groups makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

7-hydroxy-N-[(3-methoxyphenyl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C16H14N2O4S/c1-22-10-4-2-3-9(7-10)8-17-15(20)12-13(19)14-11(5-6-23-14)18-16(12)21/h2-7H,8H2,1H3,(H,17,20)(H2,18,19,21)

InChI Key

JRVSKBANEREUAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O

Origin of Product

United States

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